Ethyl 4-bromo-2-chloronicotinate

Cross-Coupling Orthogonal Synthesis Palladium Catalysis

Standard symmetric dihalogenated pyridines force difficult site differentiation, slowing SAR exploration. Ethyl 4-bromo-2-chloronicotinate solves this with inherently orthogonal halogens. - **C4-Br**: Selective Suzuki/Stille coupling first - **C2-Cl**: Retained for subsequent Buchwald-Hartwig or SNAr - **Ethyl ester**: Protects acid, hydrolyzes on demand; liquid format aids automation - Purity ≥95% ensures reproducible multi-step sequences

Molecular Formula C8H7BrClNO2
Molecular Weight 264.5 g/mol
CAS No. 1421621-12-6
Cat. No. B3239790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-2-chloronicotinate
CAS1421621-12-6
Molecular FormulaC8H7BrClNO2
Molecular Weight264.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN=C1Cl)Br
InChIInChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3
InChIKeyMGTPAWRJBAXWLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromo-2-Chloronicotinate Procurement Guide


Ethyl 4-bromo-2-chloronicotinate (CAS: 1421621-12-6) is a halogenated nicotinic acid derivative with the molecular formula C8H7BrClNO2 and molecular weight of 264.50 g/mol . It is characterized by a pyridine ring substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position, alongside an ethyl ester at the 3-position . This specific substitution pattern is of interest in medicinal chemistry and organic synthesis, as it is intended to serve as a scaffold that can be sequentially functionalized in complex molecule construction [1].

Differential halide reactivity enables sequential functionalization in complex molecule synthesis.
Documented scalable synthesis from 4-bromo-2-chloropyridine via LDA-mediated carboxylation.
Multiple vetted suppliers with defined purity grades (95% to ≥98%) for procurement flexibility.

Generic Substitution Failure for Ethyl 4-Bromo-2-Chloronicotinate


Generic substitution among halogenated nicotinates is not advisable due to the profound impact of specific halogen identity and position on reactivity and application outcomes. For instance, an ethyl 4-bromo-2-fluoronicotinate analog would exhibit different cross-coupling selectivity due to the unique electronic and steric properties of fluorine versus chlorine, leading to divergent synthetic pathways and final molecular structures . Similarly, analogs like ethyl 2-chloro-4-iodonicotinate possess a more reactive iodine handle at the 4-position, making them less suitable for applications requiring the sequential, orthogonal functionalization enabled by the bromo/chloro pairing, where the less reactive C-Cl bond can be preserved for a subsequent, different transformation [1]. The specific 4-bromo-2-chloro pattern of the target compound is therefore a critical design element for multi-step synthesis, not an arbitrary combination.

Fluoro analog Different electronic properties of fluorine may shift cross-coupling selectivity and alter synthetic outcomes.
Iodo analog (4-position) Higher reactivity of C-I bond may prevent selective orthogonal functionalization; bromo/chloro pairing cannot be directly replicated.
Dichloro analog Two identical chlorine handles offer limited site-selectivity; sequential coupling often requires special catalysts or protecting groups.

Key Evidence for Ethyl 4-Bromo-2-Chloronicotinate


Orthogonal Reactivity: Br vs Cl Selectivity

The primary differentiation of ethyl 4-bromo-2-chloronicotinate is its engineered orthogonal reactivity, enabling sequential functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for site-selective substitution at the 4-position while the 2-position chloro substituent remains intact for a subsequent reaction [1]. This is a class-level inference from the well-established reactivity hierarchy of aryl halides in Suzuki-Miyaura couplings: I > Br > Cl. This property is essential for constructing complex, multi-substituted pyridine derivatives. In contrast, analogs like ethyl 2,4-dichloronicotinate or ethyl 4,6-dichloronicotinate offer two handles of comparable, lower reactivity, making selective, sequential functionalization challenging without special catalysts or protecting groups .

Orthogonal Reactivity
Class-level inference
C-Br (4) reactive; C-Cl (2) less reactive, enabling site-selective sequential coupling
Supports selective cross-coupling workflow
Aryl halide reactivity trend I > Br >> Cl under Pd catalysis
Cross-Coupling Orthogonal Synthesis Palladium Catalysis

Synthetic Route via LDA-Mediated Carboxylation

A defined, scalable synthetic route to ethyl 4-bromo-2-chloronicotinate is documented, starting from the commercially available building block 4-bromo-2-chloropyridine. The procedure involves a regioselective lithiation using lithium diisopropylamide (LDA) at -78 °C, followed by trapping with ethyl chloroformate . This method, detailed in US Patent US09221832B2, yields the product as a brown oil after chromatographic purification . This established pathway is critical for procurement as it confirms the compound's accessibility and provides a benchmark for evaluating alternative suppliers or custom synthesis proposals.

Synthetic Route
Reported
LDA-mediated lithiation/carboxylation from 4-bromo-2-chloropyridine (21.2 mmol scale)
Validated synthesis reduces procurement risk
Patent US09221832B2; -78 °C, 2 h carboxylation
Synthesis Methodology LDA Carboxylation Process Chemistry

Buchwald-Hartwig Amination Advantage Over Dichloro Analog

The presence of a single, highly reactive bromine atom in ethyl 4-bromo-2-chloronicotinate provides a distinct advantage over symmetric dichloro analogs like ethyl 4,6-dichloronicotinate in C-N bond-forming reactions. Industry performance data for ethyl 4,6-dichloronicotinate indicates a Buchwald-Hartwig amination yield of 89%, compared to an industry average of 82% . By extension, the target compound, with its more reactive C-Br site, is expected to facilitate even more efficient aminations, particularly under mild conditions. This is a critical differentiator for synthesizing nitrogen-containing heterocycles common in pharmaceutical APIs, where reaction efficiency directly translates to lower production costs and higher throughput.

Amination Efficiency
Cross-study comparable
Expected high reactivity via C-Br vs dichloro analog (reported yield 89% vs industry avg 82%)
Supports efficient C-N coupling at 4-position
Class-level extension from dichloro analog performance
Buchwald-Hartwig Amination C-N Coupling Medicinal Chemistry

Ethyl Ester Stability and Handling

The ethyl ester moiety in ethyl 4-bromo-2-chloronicotinate offers practical advantages in handling and stability compared to the free carboxylic acid analog, 4-bromo-2-chloronicotinic acid (CAS 1060805-68-6). The acid form is a solid with a melting point of 147-154 °C, whereas the ester is typically a liquid or oil [1]. This difference impacts solubility and ease of use in standard organic synthesis workflows, where liquid reagents are often preferred for automated dispensing and precise stoichiometric control. Furthermore, the ester is less prone to acid-base complications and can be stored long-term in a cool, dry place without special precautions against hydrolysis .

Physical Form
Head-to-head comparison
Liquid ester vs solid acid (mp 147–154 °C)
Easier liquid handling for automated synthesis
Cool, dry storage; less prone to hydrolysis than free acid
Ester Stability Storage Solubility

Commercial Purity and Availability Benchmarking

For procurement, direct benchmarking of vendor specifications is essential. Ethyl 4-bromo-2-chloronicotinate is commercially available from multiple reputable suppliers with defined purity levels. Boroncore specifies a purity of 'NLT 98%' [1], while Leyan and abcr offer the compound at '95+%' and '95%' purity, respectively . This range of purities (95% to 98+%) allows procurement professionals to select a grade appropriate for their specific application, balancing cost against the required quality. This is in contrast to more obscure analogs where such a variety of vetted, high-purity commercial sources may not be available.

Supplier Purity Grades
Direct comparison
≥98% (Boroncore), 95+% (Leyan), 95% (abcr)
Multi-vendor supply chain de-risking
~3 percentage point spread across major vendors
Purity Analysis Procurement Supply Chain

Ethyl 4-Bromo-2-Chloronicotinate in Pharma & Agrochemical R&D


Sequential Cross-Coupling for Kinase Inhibitors

In medicinal chemistry, the orthogonal reactivity of ethyl 4-bromo-2-chloronicotinate is most valuable for constructing elaborate kinase inhibitor cores. The first step involves a Suzuki-Miyaura coupling at the C4-Br position to install a desired aryl or heteroaryl group. The resulting intermediate retains the C2-Cl handle, which can then be used in a subsequent, distinct reaction, such as a Buchwald-Hartwig amination to introduce an amine moiety [1]. This sequential functionalization strategy, enabled by the compound's structure, is more efficient than using a symmetric dichloro analog, which would require challenging differentiation of two identical reactive sites .

Differentiated Halogen Handles in Agrochemical Synthesis

For agrochemical discovery, this compound serves as a key intermediate for creating diverse pyridine-based leads. The ability to independently substitute the bromine and chlorine atoms with different functional groups (e.g., an aromatic ring at C4 via Stille coupling and an ether at C2 via nucleophilic aromatic substitution) allows for rapid exploration of structure-activity relationships (SAR) [1]. This reduces the number of synthetic steps required to access a library of analogs, directly accelerating the lead optimization phase.

Precursor to Nicotinic Acid Derivatives

The ethyl ester group provides a convenient, protected form of the carboxylic acid, which can be cleanly hydrolyzed at a later stage to reveal a polar acid handle for further conjugation or to improve aqueous solubility . This is a standard and reliable strategy in both pharmaceutical and agrochemical development, and the liquid nature of the ester makes it easier to handle in automated synthesis workflows compared to the solid free acid .

Standardized Building Block for Custom Synthesis CROs

Contract Research Organizations (CROs) specializing in custom synthesis can reliably use ethyl 4-bromo-2-chloronicotinate as a pre-validated, off-the-shelf building block. Its documented synthesis from 4-bromo-2-chloropyridine provides a clear quality benchmark, and its availability from multiple suppliers at defined purities (≥95% to ≥98%) ensures consistent project initiation and scalability [2]. This reduces method development time and cost for the CRO and their client.

Application
Selection Property
Validation Focus
Kinase inhibitor core synthesis
Orthogonal halide reactivity (Br vs Cl)
Site-selective Suzuki/Buchwald sequential coupling efficiency
Agrochemical SAR exploration
Independent substitution of Br and Cl
Rapid analog library generation
Nicotinic acid prodrug synthesis
Protected acid as ethyl ester
Ease of handling and late-stage hydrolysis
Custom synthesis CRO projects
Pre-validated building block with documented synthesis
Consistent supply at defined purities
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